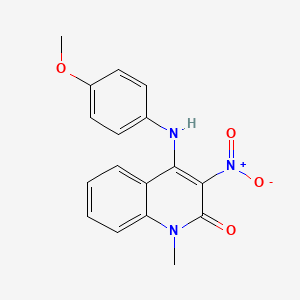

4-(4-Methoxyanilino)-1-methyl-3-nitroquinolin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(4-Methoxyanilino)-1-methyl-3-nitroquinolin-2-one” is a quinoline derivative. Quinolines are a class of organic compounds with a benzene ring fused to a pyridine ring. They are important in the field of medicinal chemistry due to their wide range of biological activities .

Synthesis Analysis

While specific synthesis methods for this compound are not available, quinoline derivatives can be synthesized through various methods, including the Povarov reaction . The synthesis of similar compounds often involves the reaction of anilines with other organic compounds .Scientific Research Applications

Organic Semiconductor Research

This compound can be utilized in the development of organic semiconductors. Its molecular structure, which includes an aromatic ring system with electron-donating and electron-withdrawing groups, makes it a candidate for hole transport materials (HTMs) in organic electronic devices, particularly in perovskite solar cells (PSCs). The methoxy group and the nitro group can influence the electronic properties of the molecule, potentially improving the charge transport efficiency .

Supramolecular Chemistry

The presence of both amino and nitro groups in the compound allows for the formation of hydrogen bonds, which can be exploited in supramolecular assemblies. These interactions can be used to create complex structures with specific properties, such as selective ion channels or molecular sensors .

Pharmaceutical Research

Compounds with similar structures have been used as intermediates in the synthesis of pharmaceuticals. The methoxyaniline moiety is found in various drugs, including antidepressants and analgesics. This compound could serve as a precursor in the synthesis of new medicinal molecules with potential biological activity .

Dye and Pigment Industry

The aromatic amine group in this compound is a common feature in the molecular structure of azo dyes. It can undergo diazotization followed by coupling with other compounds to form azo dyes, which are widely used in textiles, food, and other industries .

Catalysis

Due to its potential to act as a ligand, this compound may find applications in catalysis. The methoxyphenyl group can coordinate to metal centers, forming complexes that could catalyze various organic reactions, including polymerizations and oxidations .

Material Science

The nitro group of this compound can be reduced to an amine, which can then be used to create polymers or other materials with specific properties, such as enhanced thermal stability or electrical conductivity. This versatility makes it valuable in the field of material science .

properties

IUPAC Name |

4-(4-methoxyanilino)-1-methyl-3-nitroquinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O4/c1-19-14-6-4-3-5-13(14)15(16(17(19)21)20(22)23)18-11-7-9-12(24-2)10-8-11/h3-10,18H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUZQCPFHVKSIDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])NC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((4-methoxyphenyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Acetic acid;(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-5-hydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B2747309.png)

![2-{[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}benzonitrile](/img/structure/B2747321.png)

![N'-[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N'-methylacetohydrazide](/img/structure/B2747322.png)

![1-(4-Phenylpiperazin-1-yl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2747332.png)